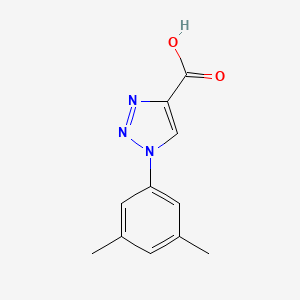

1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Descripción general

Descripción

1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the triazole ring, along with a carboxylic acid functional group at the 4-position of the triazole ring

Métodos De Preparación

The synthesis of 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The reaction can be represented as follows:

3,5-dimethylphenyl azide+alkyneCu(I)1-(3,5-dimethylphenyl)-1H-1,2,3-triazole

Subsequent carboxylation of the triazole derivative can be achieved using carbon dioxide under basic conditions to introduce the carboxylic acid group at the 4-position of the triazole ring.

Análisis De Reacciones Químicas

1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit promising anticancer properties. A study published in ACS Omega demonstrated that various triazole derivatives showed significant antiproliferative effects against a panel of cancer cell lines. The modifications to the triazole structure enhance bioactivity, making it a focal point for developing new anticancer drugs .

Case Study : A series of 1,2,3-triazole derivatives were synthesized and tested for their ability to inhibit cancer cell growth. Results showed a reduction in cell viability ranging from 55% to 95% at a concentration of 10 μM, indicating strong potential for therapeutic applications .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities. Triazoles are known to interfere with fungal cell wall synthesis and have shown effectiveness against various bacterial strains. Research has highlighted the potential of triazole derivatives as antifungal agents due to their ability to disrupt ergosterol biosynthesis in fungal cells.

Data Table: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| 1-(3,5-Dimethylphenyl)-Triazole | Candida albicans | 15 |

| 1-(3,5-Dimethylphenyl)-Triazole | Staphylococcus aureus | 18 |

Plant Growth Regulators

Triazoles have been utilized as plant growth regulators. The structural characteristics of 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid allow it to modulate plant hormone levels, promoting growth and resistance to stress factors.

Case Study : Field trials using triazole compounds demonstrated enhanced growth rates and yield improvements in crops like wheat and barley. The application of these compounds resulted in increased resistance to fungal pathogens and improved overall plant health.

Coordination Chemistry

The compound's ability to form stable complexes with metal ions makes it valuable in coordination chemistry. These complexes can be employed in catalysis and material synthesis.

Data Table: Metal Complexes Formed with Triazole Derivatives

| Metal Ion | Complex Stability | Application Area |

|---|---|---|

| Copper (II) | High | Catalytic reactions |

| Zinc (II) | Moderate | Material synthesis |

Mecanismo De Acción

The mechanism of action of 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to the modulation of their activity. The carboxylic acid group can also participate in ionic interactions with positively charged residues in proteins, enhancing the compound’s binding affinity. These interactions can result in the inhibition of enzyme activity or the modulation of receptor function, leading to the compound’s observed biological effects.

Comparación Con Compuestos Similares

1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

1-phenyl-1H-1,2,3-triazole-4-carboxylic acid: This compound lacks the methyl groups on the phenyl ring, which can affect its chemical reactivity and biological activity.

1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: The presence of a single methyl group at the 4-position of the phenyl ring can influence the compound’s steric and electronic properties.

1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-5-carboxylic acid: The carboxylic acid group is positioned at the 5-position of the triazole ring, which can alter the compound’s binding interactions and biological activity.

The unique combination of the 3,5-dimethylphenyl group and the carboxylic acid functional group at the 4-position of the triazole ring contributes to the distinct chemical and biological properties of this compound.

Actividad Biológica

1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique triazole ring structure, which contributes to its potential therapeutic applications, particularly in oncology and antimicrobial treatments.

- Molecular Formula : C11H11N3O2

- Molecular Weight : 217.22 g/mol

- CAS Number : 950271-96-2

The biological activity of triazole derivatives often stems from their ability to interact with various biological targets. The nitrogen atoms in the triazole ring facilitate enzyme-inhibitor interactions, which are crucial for their anticancer and antimicrobial properties. The carboxylic acid functional group enhances solubility and bioavailability, allowing for better cellular uptake.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 Value (μM) |

|---|---|---|

| This compound | HCT-116 (Colon Carcinoma) | 6.2 |

| Similar Triazoles | T47D (Breast Cancer) | 27.3 |

These findings suggest that the compound exhibits significant cytotoxicity against colon and breast cancer cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of triazoles are well-documented. Compounds in this class have shown effectiveness against a variety of bacterial strains. In vitro studies have demonstrated that certain triazole derivatives possess broad-spectrum antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

Antioxidant Activity

Triazole derivatives have also been investigated for their antioxidant properties. A structural study of La(III) complexes with triazole ligands revealed significant antioxidant activity, suggesting that modifications to the triazole structure could enhance these effects .

Case Studies

- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines. The results indicated that compounds with specific substitutions on the triazole ring exhibited enhanced activity against HCT-116 and T47D cells, highlighting the importance of structural modifications in optimizing biological activity .

- Antimicrobial Screening : Another study focused on the antimicrobial efficacy of synthesized triazole derivatives against clinical isolates of bacteria. The findings showed promising results with several compounds demonstrating MIC values comparable to standard antibiotics .

Propiedades

IUPAC Name |

1-(3,5-dimethylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-3-8(2)5-9(4-7)14-6-10(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVYYAUMVQURDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.